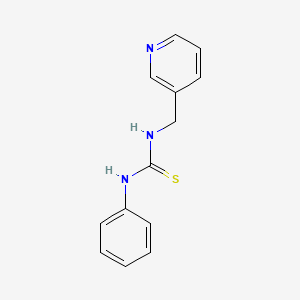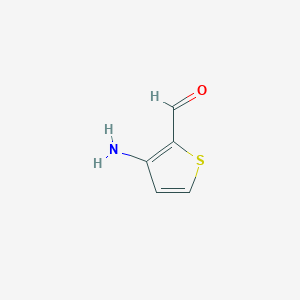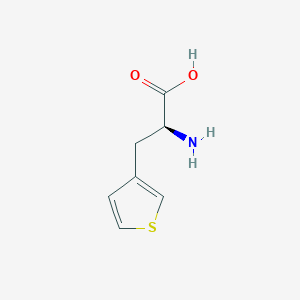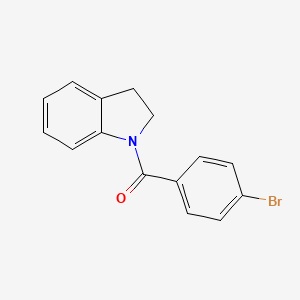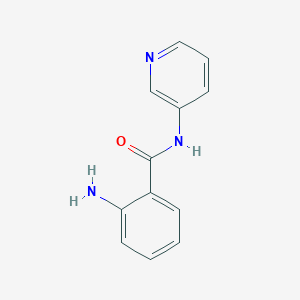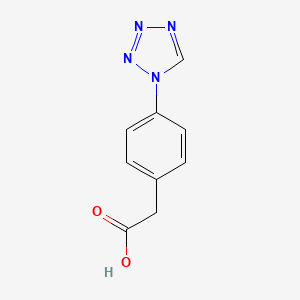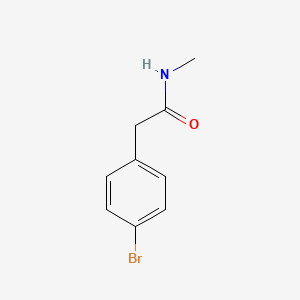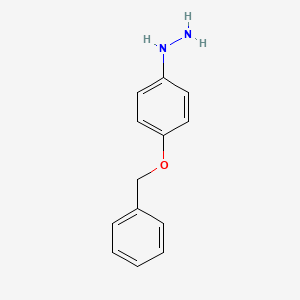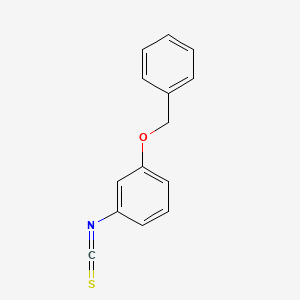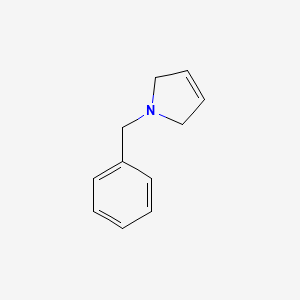
3-Benzylcyclohexanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Benzylcyclohexanone derivatives, including bis benzylidene cyclohexanone derivatives, involves various strategies such as aldol condensation from aromatic aldehydes and cyclohexanones, followed by Wittig olefination (Frey, 1992). Microwave-assisted organic synthesis presents a rapid and simple method for synthesizing substituted benzylidenecyclohexanone, highlighting advancements in synthetic techniques (Handayani, S., Budimarwanti, C., & Haryadi, W., 2017).
Molecular Structure Analysis
The molecular structure of 3-Benzylcyclohexanone derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal slight differences in bond lengths and angles among molecules, contributing to our understanding of their structural features (Lotfy, G., et al., 2017).
Chemical Reactions and Properties
3-Benzylcyclohexanone and its derivatives undergo various chemical reactions, including cycloaddition reactions and isomerization. These reactions demonstrate the compound's versatility in synthesizing complex organic molecules and its role in understanding reaction mechanisms (Gössnitzer, E., et al., 2001).
Physical Properties Analysis
The physical properties of 3-Benzylcyclohexanone derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical processes. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties of 3-Benzylcyclohexanone, including its reactivity with different chemical reagents and its behavior in various chemical environments, highlight its utility in organic synthesis. Its reactivity profile enables the development of novel synthetic routes and compounds (Lemaire, O., et al., 2001).
- (Frey, 1992)
- (Handayani, S., Budimarwanti, C., & Haryadi, W., 2017)
- (Lotfy, G., et al., 2017)
- (Gössnitzer, E., et al., 2001)
- (Lemaire, O., et al., 2001)
Aplicaciones Científicas De Investigación
Structural Analysis and Conformational Studies
Synthesis and Structure Analysis : Studies on chalcone structures based on cyclohexanone cores, like 3-Benzylcyclohexanone, have shown that these compounds can be synthesized and their structures elucidated using spectrophotometric and single-crystal X-ray techniques. This research provides insights into their molecular structures, electronic properties, and UV–vis spectra, contributing significantly to the field of organic chemistry and material science (Lotfy et al., 2019).
Conformational and Biological Analysis : Another study on bis benzylidene cyclohexanone derivatives, closely related to 3-Benzylcyclohexanone, reports the synthesis, structure, conformational analysis, and biological activities of these compounds. This research contributes to understanding their interactions in biological systems and their potential applications in medicinal chemistry (Lotfy et al., 2017).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Research has been conducted on developing new methods for synthesizing benzylidenecyclohexanone derivatives, which include compounds like 3-Benzylcyclohexanone. These methods aim to enhance the efficiency and yield of these compounds, which are valuable in various scientific applications (Handayani et al., 2017).
Molecular Structure Studies
- Molecular Structure and Reactivity : Detailed studies on the molecular structures and reactivity of arylidene derivatives of methylcyclohexanones, including compounds like 3-Benzylcyclohexanone, have been conducted. These studies use techniques like NMR spectroscopy and molecular simulation, contributing to a deeper understanding of their chemical properties and potential applications in synthesis and drug design (Pivnenko et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
3-benzylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGFSCDMVBLDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342509 | |
| Record name | 3-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylcyclohexanone | |
CAS RN |
85450-51-7 | |
| Record name | 3-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)
